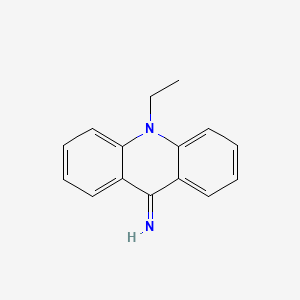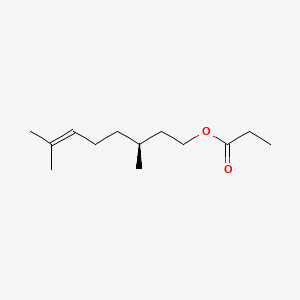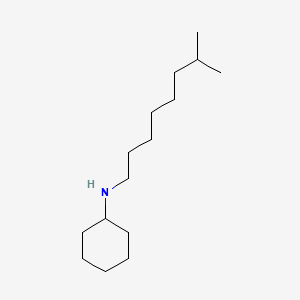
N-Isononylcyclohexylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Isononylcyclohexylamine is an organic compound with the molecular formula C15H31N. It is a derivative of cyclohexylamine, where the cyclohexyl group is substituted with an isononyl group. This compound is used in various industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-Isononylcyclohexylamine can be synthesized through the alkylation of cyclohexylamine with isononyl halides under basic conditions. The reaction typically involves the use of a strong base such as sodium hydroxide or potassium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In industrial settings, this compound is produced using large-scale reactors where cyclohexylamine and isononyl halides are reacted under controlled temperatures and pressures. The reaction mixture is then purified through distillation or chromatography to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
N-Isononylcyclohexylamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: It can participate in nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halides or other electrophiles in the presence of a base like sodium hydroxide or potassium hydroxide.
Major Products Formed
Oxidation: Amine oxides.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted amines depending on the electrophile used.
Applications De Recherche Scientifique
N-Isononylcyclohexylamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Used in the production of surfactants, corrosion inhibitors, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of N-Isononylcyclohexylamine involves its interaction with various molecular targets. It can act as a nucleophile in substitution reactions, forming covalent bonds with electrophiles. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexylamine: A simpler analog without the isononyl group.
N-Nonylcyclohexylamine: Similar structure but with a nonyl group instead of an isononyl group.
N-Decylcyclohexylamine: Similar structure but with a decyl group.
Uniqueness
N-Isononylcyclohexylamine is unique due to the presence of the isononyl group, which imparts distinct chemical and physical properties compared to its analogs. This makes it suitable for specific industrial applications where other compounds may not be as effective.
Propriétés
Numéro CAS |
93963-89-4 |
|---|---|
Formule moléculaire |
C15H31N |
Poids moléculaire |
225.41 g/mol |
Nom IUPAC |
N-(7-methyloctyl)cyclohexanamine |
InChI |
InChI=1S/C15H31N/c1-14(2)10-6-3-4-9-13-16-15-11-7-5-8-12-15/h14-16H,3-13H2,1-2H3 |
Clé InChI |
ZLOIOBQMTBIYOT-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CCCCCCNC1CCCCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


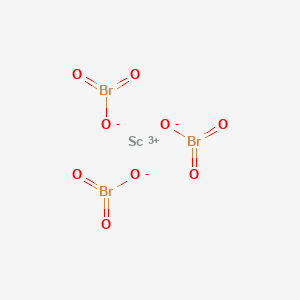
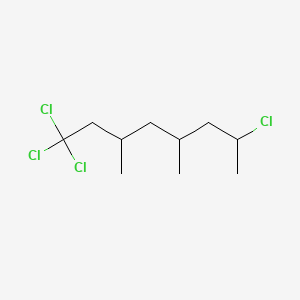
![1'-Benzyl-1'-ethyl-6',6',7'-trimethylhexahydrospiro[cyclohexane-1,3'-pyrrolo[1,2-b][1,2,4]oxadiazin[1]ium] perchlorate](/img/structure/B15175731.png)
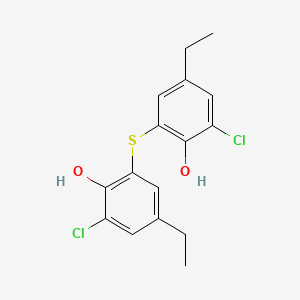
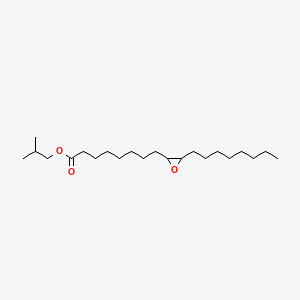

![1-[2-(4-Chlorophenyl)-2-oxoethyl]-1-ethylpiperidin-1-ium bromide](/img/structure/B15175763.png)
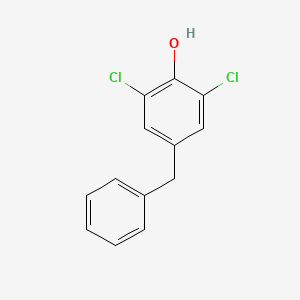
![tert-butyl 4-[[3-methyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl]piperazine-1-carboxylate](/img/structure/B15175771.png)
